molecular formula C11H14ClNO3 B1455294 tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS No. 345893-27-8

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Cat. No. B1455294
M. Wt: 243.68 g/mol
InChI Key: BWJHNIPKQFCYIS-UHFFFAOYSA-N
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Description

“tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate” is an organic compound . It is a derivative of tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate” is C11H14ClNO3 . The InChI code is 1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate” is 243.69 . It is a powder at room temperature . The melting point is between 88-92 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Intermediate for Biologically Active Compounds : It has been identified as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), demonstrating its utility in the development of therapeutic agents. A rapid synthetic method for a related compound, showcasing its relevance in streamlining the production of pharmaceuticals, achieved a total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Material Science Applications

  • Development of Photovoltaic Materials : Derivatives of tert-butyl carbamates have been explored for the production of organic photovoltaic materials. The synthesis of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine via hydrolysis of its tert-butyl carbamate derivative highlights the role of such compounds in advancing solar energy technologies (Chmovzh & Rakitin, 2021).

Enantioselective Synthesis

  • Chiral Synthesis : The compound has also been utilized in the enantioselective synthesis of chiral organoselenanes and organotelluranes, serving as a key intermediate. This underscores its significance in the production of enantiomerically pure compounds, which are crucial in the development of drugs with specific bioactivities (Piovan et al., 2011).

Chemical Synthesis Enhancements

  • Novel Synthetic Routes : Research has led to the discovery of novel synthetic routes and reactions utilizing tert-butyl carbamate derivatives. For example, the development of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a new class of N-(Boc) nitrone equivalents showcases the versatility of tert-butyl carbamate derivatives in organic synthesis, offering new pathways for generating N-(Boc)hydroxylamines (Guinchard et al., 2005).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

tert-butyl N-(4-chloro-3-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJHNIPKQFCYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701729
Record name tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

CAS RN

345893-27-8
Record name tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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